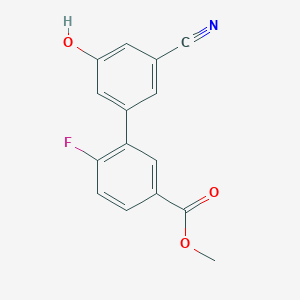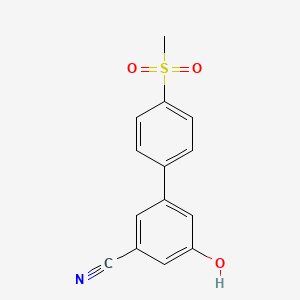
5-(3-Carbamoyl-4-chlorophenyl)-3-cyanophenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Carbamoyl-4-chlorophenyl)-3-cyanophenol, 95% (also known as 5-CCP-3-CN) is a synthetic compound with a variety of applications in scientific research. It is a white crystalline solid that is soluble in water and has a melting point of 109-110°C. 5-CCP-3-CN is a versatile reagent for the synthesis of a wide range of compounds and has been used in a variety of research applications.
Aplicaciones Científicas De Investigación
5-CCP-3-CN has been used in a variety of scientific research applications. It has been used in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and materials. It has also been used as a reagent in the synthesis of organic and inorganic compounds, such as dyes and pigments. In addition, 5-CCP-3-CN has been used in the synthesis of optical materials, such as optical waveguides and optical fibers.
Mecanismo De Acción
5-CCP-3-CN is a versatile reagent that can be used in a variety of reactions. It can act as an acid catalyst, a base catalyst, or a nucleophile in various reactions. As an acid catalyst, 5-CCP-3-CN can be used to catalyze the formation of an ester or an amide. As a base catalyst, 5-CCP-3-CN can be used to catalyze the formation of an amide or an amine. As a nucleophile, 5-CCP-3-CN can be used to form a carbon-carbon bond.
Biochemical and Physiological Effects
5-CCP-3-CN has been studied for its potential biochemical and physiological effects. Studies have shown that it can act as an antioxidant, reducing the formation of reactive oxygen species. In addition, 5-CCP-3-CN has been shown to inhibit the growth of certain bacteria and fungi, suggesting potential antimicrobial activity. However, further studies are needed to confirm these effects and to evaluate the safety and efficacy of 5-CCP-3-CN in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-CCP-3-CN is a versatile reagent that can be used in a variety of laboratory experiments. Its main advantage is its high reactivity, which allows it to be used in a wide range of reactions. In addition, 5-CCP-3-CN is relatively stable and can be stored for long periods of time. Its main limitation is its low solubility in water, which can make it difficult to use in certain reactions.
Direcciones Futuras
5-CCP-3-CN has a variety of potential applications in scientific research. Further studies are needed to explore its potential as a reagent in the synthesis of organic and inorganic compounds, as well as its potential biochemical and physiological effects. In addition, further studies are needed to evaluate the safety and efficacy of 5-CCP-3-CN in humans and to explore its potential applications in the pharmaceutical, agrochemical, and materials industries.
Métodos De Síntesis
5-CCP-3-CN can be synthesized using a variety of methods. One method involves the reaction of 4-chlorophenol and 3-cyanophenol in the presence of an acid catalyst. This reaction produces the required 5-CCP-3-CN compound, which can then be purified by recrystallization. Another method involves the reaction of 4-chlorophenol and 3-cyanophenol in the presence of a base catalyst. This reaction produces a mixture of 5-CCP-3-CN and 3-cyano-4-chlorophenol, which can then be separated by column chromatography.
Propiedades
IUPAC Name |
2-chloro-5-(3-cyano-5-hydroxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O2/c15-13-2-1-9(6-12(13)14(17)19)10-3-8(7-16)4-11(18)5-10/h1-6,18H,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYMSLEGKCBLZCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)C#N)O)C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20684942 |
Source


|
| Record name | 4-Chloro-3'-cyano-5'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20684942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Carbamoyl-4-chlorophenyl)-3-cyanophenol | |
CAS RN |
1261895-00-4 |
Source


|
| Record name | 4-Chloro-3'-cyano-5'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20684942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














